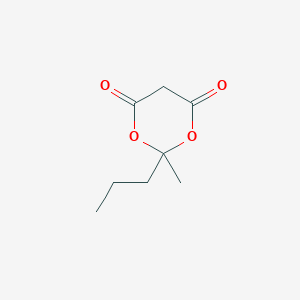
2-Methyl-2-propyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It was first synthesized by Andrew Norman Meldrum in 1908 through a condensation reaction of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This compound is widely used in organic synthesis due to its unique chemical properties, including its adequate acidity and steric rigidity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The original synthesis of 2-Methyl-2-propyl-1,3-dioxane-4,6-dione involves the condensation of acetone with malonic acid in acetic anhydride and sulfuric acid . An alternative synthesis method includes the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) in the presence of catalytic sulfuric acid . Another route involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in solid form and stored at temperatures between 2-8°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-propyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Condensation Reactions: It is widely used in Knoevenagel condensation reactions with aldehydes.
Alkylation and Acylation Reactions: It can react with alkyl halides and acyl halides under mild conditions.
Hydrolysis: The compound can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes and ionic liquids as catalysts.
Alkylation and Acylation Reactions: Catalyzed by carbonates or pyridine.
Hydrolysis: Requires water and mild acidic or basic conditions.
Major Products Formed
Condensation Reactions: Formation of β-keto esters and other heterocycles.
Alkylation and Acylation Reactions: Formation of alkylated and acylated derivatives.
Hydrolysis: Formation of carboxylic acids.
Applications De Recherche Scientifique
2-Methyl-2-propyl-1,3-dioxane-4,6-dione has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-2-propyl-1,3-dioxane-4,6-dione involves the loss of a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen . This anion is stabilized by resonance, making the compound highly reactive in various chemical reactions . The compound’s acidity and steric rigidity contribute to its effectiveness in forming multiple carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
2-Methyl-2-propyl-1,3-dioxane-4,6-dione is unique due to its high acidity and steric rigidity, which make it more reactive than similar compounds such as dimethyl malonate and barbituric acid . Other similar compounds include:
Dimethyl Malonate: Less acidic and less reactive compared to this compound.
Barbituric Acid: Similar in structure but exists predominantly in the mono-enol tautomer form.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Used for trapping adducts formed during reactions with alkyl isocyanides and dialkyl acetylenedicarboxylates.
Propriétés
Numéro CAS |
181639-60-1 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
2-methyl-2-propyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C8H12O4/c1-3-4-8(2)11-6(9)5-7(10)12-8/h3-5H2,1-2H3 |
Clé InChI |
FZQUTQUNUVLDKC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(OC(=O)CC(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



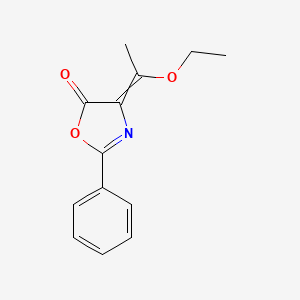
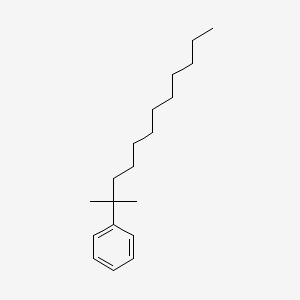
![2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B12561152.png)
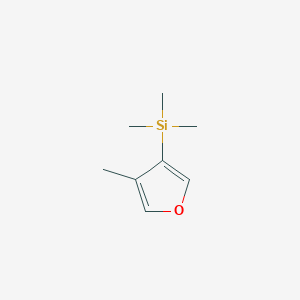
![[3-(4-Aminophenoxy)phenyl]methanol](/img/structure/B12561164.png)
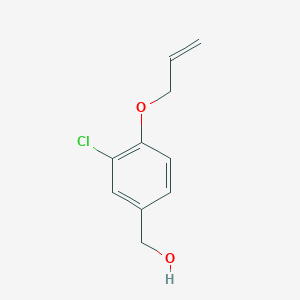
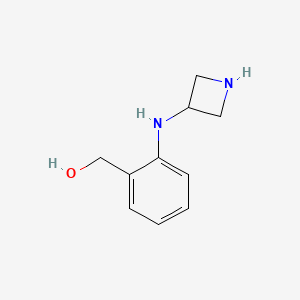
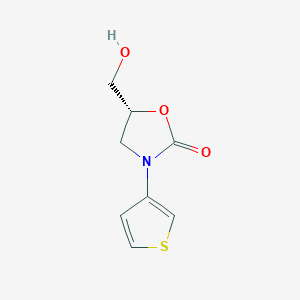
![[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid](/img/structure/B12561189.png)
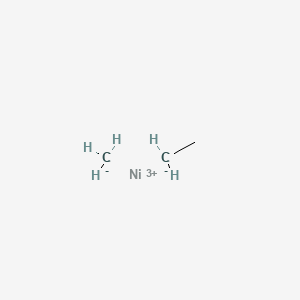
![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)
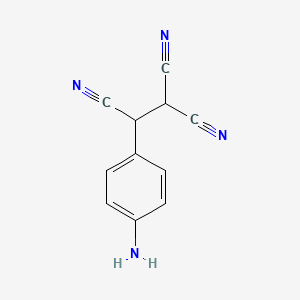
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)
